molecular formula C18H18FN5O4S B2819877 ethyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)propanoate CAS No. 852154-55-3

ethyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)propanoate

Cat. No. B2819877
M. Wt: 419.43
InChI Key: GPTHCLHLNOPBHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)propanoate is a useful research compound. Its molecular formula is C18H18FN5O4S and its molecular weight is 419.43. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activities

Ethyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)propanoate and its derivatives have shown potential in antitumor activities. Specifically, the R-configuration of related compounds has indicated selective anti-tumor activities, suggesting its potential as a therapeutic agent in cancer treatment (Xiong Jing, 2011). Another study on amino acid ester derivatives containing similar structures found that these compounds exhibited significant inhibitory effects against liver cancer BEL-7402, surpassing that of 5-FU (J. Xiong et al., 2009).

Enzymatic Activity

Compounds with structural similarity have been explored for their impact on enzymatic activity. For example, derivatives such as ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate have shown a potent effect on increasing the reactivity of cellobiase (Mohamed Abd & Gawaad Awas, 2008).

Inhibitory Activity on Tyrosine Kinases

A compound closely related to ethyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)propanoate was synthesized and demonstrated potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an effective anti-cancer agent (Y. Riadi et al., 2021).

Antimicrobial Activities

Additionally, derivatives of this compound have been evaluated for their antimicrobial activities. For instance, novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones synthesized using similar structures have shown moderate antimicrobial activities (S. M. Gomha et al., 2018).

properties

IUPAC Name

ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O4S/c1-3-28-16(26)10(2)29-18-23-22-14(8-12-9-15(25)21-17(27)20-12)24(18)13-6-4-11(19)5-7-13/h4-7,9-10H,3,8H2,1-2H3,(H2,20,21,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTHCLHLNOPBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(N1C2=CC=C(C=C2)F)CC3=CC(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)propanoate

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